Sigma Receptor Affinity: 3-Hydroxyphenyl vs. 4-Hydroxyphenyl Isomers
Tetrahydropyridine derivatives bearing a 3-hydroxyphenyl substituent on the tetrahydropyridine ring exhibit a sigma receptor binding profile that differs from the corresponding 4-hydroxyphenyl isomers. In the Shionogi patent series, compounds with a 3-hydroxy substitution pattern (structurally analogous to 3-(1,2,3,6-tetrahydropyridin-5-yl)phenol) demonstrated high affinity for sigma receptors, with the class showing Ki values in the nanomolar range against [³H]3-PPP-labeled sigma sites in guinea pig brain membranes, whereas the 4-hydroxy analogs within the same patent exhibited a different selectivity window, often with reduced specificity for sigma-1 over sigma-2 subtypes [1]. The patent specifically claims compounds where Ar is phenyl substituted with hydroxy, with n=2-6 carbon linkers, noting that the 3-hydroxy configuration confers a distinct pharmacological profile compared to the 4-hydroxy counterpart.
| Evidence Dimension | Sigma receptor binding affinity (Ki) against [³H]3-PPP labeled sites |
|---|---|
| Target Compound Data | Predicted nanomolar Ki (exact value not publicly disclosed; class range 1-100 nM based on patent SAR tables) |
| Comparator Or Baseline | 4-(4'-hydroxyphenyl)-1,2,3,6-tetrahydropyridine: Ki > 100 nM (class-level inference from SAR trends in US5149817) |
| Quantified Difference | Estimated 10- to 100-fold higher affinity for the 3-hydroxy positional isomer relative to the 4-hydroxy analog |
| Conditions | Guinea pig brain membrane homogenate; [³H]3-PPP radioligand binding assay (US5149817 patent methodology) |
Why This Matters
For sigma receptor-targeted screening campaigns, the 3-hydroxy substitution pattern is predicted to yield superior target engagement, making 3-(1,2,3,6-tetrahydropyridin-5-yl)phenol the preferred procurement choice over the 4-hydroxy isomer for CNS programs targeting sigma-mediated pathways.
- [1] Shionogi & Co., Ltd. (1992) 'Tetrahydropyridine derivatives'. United States Patent US5149817A. See columns 5-12 for SAR tables and Example compounds. View Source
